molecular formula C15H17BrN2O4S2 B2462917 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396674-01-3

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2462917
CAS No.: 1396674-01-3
M. Wt: 433.34
InChI Key: QYNXBRSHMJOOPD-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. This compound features a hybrid structure combining a 5-bromothiophene-2-sulfonamide moiety with a piperidine scaffold that is further functionalized with a furan-3-carbonyl group. Each of these components is associated with valuable biological properties. The thiophene-sulfonamide core is a privileged structure in drug design. Recent studies have demonstrated that 5-bromo-N-alkylthiophene-2-sulfonamide derivatives exhibit potent antibacterial activity, particularly against challenging multidrug-resistant pathogens. One closely related analog showed exceptional potency against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, a critical-priority pathogen, with a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL . The proposed mechanism of action for sulfonamides involves the inhibition of bacterial folate synthesis, making them competitive antagonists of para-aminobenzoic acid (PABA) . The piperidine ring is one of the most important synthetic fragments in pharmaceuticals, present in more than twenty classes of drugs . Its incorporation into molecular frameworks often improves pharmacokinetic properties and target engagement. Furthermore, the furan heterocycle is a common building block in the development of biologically active molecules . The specific combination of these elements in a single molecule makes this reagent a promising candidate for screening in antibacterial discovery programs, especially against Gram-negative bacteria like Klebsiella pneumoniae , and for structure-activity relationship (SAR) studies aimed at developing new anti-infective agents. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

5-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXBRSHMJOOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by the introduction of the furan-3-carbonyl group through an acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, a study evaluated several thiopyrimidine–benzenesulfonamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating the potential of sulfonamide derivatives to combat antibiotic resistance .

Case Study: Antimicrobial Evaluation

CompoundMIC (µg/mL)Target Pathogen
This compound0.39NDM-KP ST147
Thiopyrimidine derivative0.78Pseudomonas aeruginosa

The low minimum inhibitory concentration (MIC) values indicate a strong efficacy against resistant strains, supporting the compound's potential as a lead for new antimicrobial agents.

Anticancer Potential

The compound's structural features suggest possible interactions with cellular signaling pathways, particularly through kinase inhibition, which is crucial in cancer progression and treatment . Studies have shown that sulfonamide derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

CompoundIC50 (nM)Cancer Cell Line
5-bromo-N-(piperidin-4-yl)benzamide700HCT116
N-(4-chlorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide500MCF7

These findings suggest that modifications to the sulfonamide structure can enhance anticancer properties, making it a candidate for further development .

Neuroprotective Effects

Research indicates that compounds similar to this sulfonamide may possess neuroprotective effects, reducing neuronal cell death caused by oxidative stress. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

In vitro studies demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting its potential use in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Compound 15g : 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(furan-3-carbonyl)indoline-6-sulfonamide

  • Core Structure : Indoline (bicyclic benzene fused with pyrrolidine) replaces thiophene.
  • Substituents : Bromine at position 5 on indoline, sulfonamide at position 4.
  • Key Differences : The indoline scaffold introduces rigidity and aromaticity compared to the planar thiophene. The sulfonamide is attached to a phenyl group substituted with chlorine and trifluoromethyl groups, which may enhance steric bulk and electron-withdrawing effects.
  • Implications : Indoline’s bicyclic structure could improve binding affinity to hydrophobic targets, while trifluoromethyl groups may increase metabolic resistance .

2-Thiophenefentanyl

  • Core Structure : Fentanyl analog with thiophene replacing furan in the acyl group.
  • Key Differences : Sulfur replaces oxygen in the heterocycle (thiophene vs. furan), increasing lipophilicity and polar surface area.
  • Implications : Thiophene’s larger atomic radius and reduced electronegativity may alter receptor interactions (e.g., opioid receptor binding) compared to furan-containing analogs .

Functional Group Variations

N-(5-Bromo-2-furoyl)-N′-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

  • Structure : Thiourea replaces sulfonamide; 4-methylpiperidine sulfonyl group attached to phenyl.
  • Key Differences : Thiourea (C=S) vs. sulfonamide (S=O) alters hydrogen-bonding capacity and acidity. The 4-methylpiperidine sulfonyl group introduces a bulky, basic substituent.
  • Implications : Thiourea’s lower polarity may reduce solubility, while the methylpiperidine sulfonyl group could enhance membrane permeability .

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

  • Structure : Triazole ring replaces the piperidine-methyl group.
  • Key Differences : The triazole (aromatic, planar) substitutes for the alicyclic piperidine, and a 3-chlorobenzyl group is attached.
  • Implications : Triazole’s hydrogen-bonding capability and aromaticity may influence target selectivity, while the chlorobenzyl group adds hydrophobicity .

Substituent Effects

6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)

  • Structure : 1,4-dihydropyridine core with furyl, bromophenylthio, and methoxyphenyl groups.
  • Key Differences : Bromine is on a phenylthioethyl side chain rather than the core heterocycle.
  • Implications : The 1,4-dihydropyridine scaffold may confer redox activity, while the bromophenylthio group could modulate electron density .

Structural Comparison Data Table

Compound Name Core Structure Key Substituents/Functional Groups Implications Reference
Target Compound Thiophene 5-Br, 2-sulfonamide, piperidine-methyl, furan-3-carbonyl Balanced polarity, potential H-bonding
15g (Indoline analog) Indoline 5-Br, 6-sulfonamide, 4-Cl-3-CF3-phenyl, furan-3-carbonyl Increased rigidity, metabolic stability
N-(5-Bromo-2-furoyl)-N′-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea Furan/Thiophene Thiourea, 4-methylpiperidine sulfonyl Reduced solubility, enhanced lipophilicity
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene Triazole, 3-chlorobenzyl Aromaticity, target selectivity
2-Thiophenefentanyl Fentanyl derivative Thiophene acyl group Altered receptor binding

Biological Activity

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrN3O3SC_{17}H_{18}BrN_{3}O_{3}S. The compound features a bromine atom, a furan carbonyl group, and a piperidine moiety, contributing to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₈BrN₃O₃S
Molecular Weight392.2 g/mol
CAS Number1797243-86-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the furan derivative followed by coupling with the piperidine moiety under controlled conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative analysis of related compounds is presented in the table below:

Compound NameMIC (µg/mL)Activity Type
5-bromo-N-(pyridinyl)piperidine15.6Antimicrobial
N-(2-methylthio)nicotinamide31.2Antiviral
This compoundTBDPotential Antimicrobial

The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Such mechanisms are common among sulfonamide derivatives, which often target essential bacterial enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Antimicrobial Evaluation : A study examining various sulfonamide derivatives found that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus, with MIC values as low as 15.6 µg/mL for some derivatives .
  • Biofilm Inhibition : Another investigation focused on biofilm formation showed that certain derivatives could inhibit biofilm development at concentrations lower than those required for growth inhibition, indicating potential applications in treating biofilm-associated infections .
  • Cytotoxicity Studies : Research into the cytotoxic effects of related compounds demonstrated selective toxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .

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